molecular formula C14H11Cl2NO2 B2469010 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 303771-98-4

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No. B2469010
CAS RN: 303771-98-4
M. Wt: 296.15
InChI Key: SGMJIOFXNKOELP-CAOOACKPSA-N
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Description

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is a biochemical used for proteomics research . It has a molecular formula of C14H11Cl2NO2 and a molecular weight of 296.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a methoxy group (an oxygen bonded to a methyl group), and a dichlorophenyl-imino group .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research has shown that compounds related to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, such as substituted tridentate salicylaldimines, exhibit significant antibacterial and antioxidant activities. These activities were particularly evident against multi-drug resistance Gram-positive and Gram-negative organisms. The electron-donating groups in these compounds contribute to their increased antibacterial and antioxidant effectiveness (Oloyede-Akinsulere et al., 2018).

Enol-keto Tautomerism and Spectroscopic Properties

A study on similar compounds, like (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, revealed insights into their enol-keto tautomerism and spectroscopic properties. This research provided a better understanding of the molecular structure, vibrational frequencies, and electronic properties of such compounds, which are important in various scientific applications (Demircioğlu et al., 2014).

Radical Scavenging Activities

Compounds structurally similar to this compound, like (E)-4,6-dibromo-2-[(3,5-dimethylphenylimino)methyl]-3-methoxyphenol, have shown effective radical scavenging activities. Such activities are useful in evaluating the potential of these compounds in mitigating oxidative stress and related diseases (Alaşalvar et al., 2014).

Antimicrobial Activity

Imino-4-Methoxyphenol Thiazole derived Schiff base ligands, which have structural similarities to this compound, demonstrated notable antibacterial and antifungal activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Catalytic Efficiency

Studies have also been conducted on novel cobalt(III) complexes derived from similar Schiff base ligands. These studies help in understanding the role of substituents in ligands on catalytic efficiency, which is crucial in catalysis and various industrial applications (Dasgupta et al., 2020).

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is not clear from the information available. It’s used in proteomics research, which suggests it may interact with proteins in some way .

Future Directions

The future directions for research on 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol are not clear from the available information. Given its use in proteomics research , it may be involved in studies of protein structure and function.

properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJIOFXNKOELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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